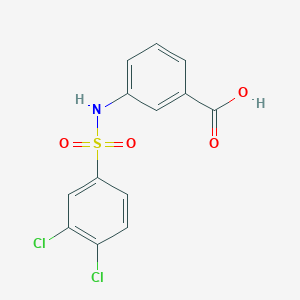

3-(3,4-Dichlorobenzenesulfonamido)benzoic acid

Description

3-(3,4-Dichlorobenzenesulfonamido)benzoic acid (CAS: 380432-28-0) is a sulfonamide derivative featuring a benzoic acid core substituted at the 3-position with a 3,4-dichlorobenzenesulfonamido group. Its molecular formula is C₁₃H₉Cl₂NO₄S, with a molecular weight of 354.18 g/mol . The compound is synthesized via a two-step process: (1) sulfonylation of methyl 3-aminobenzoate with 3,4-dichlorobenzenesulfonyl chloride, followed by (2) hydrolysis of the methyl ester using LiOH to yield the free carboxylic acid . Its structural features, including the electron-withdrawing dichlorophenyl group and sulfonamido linkage, contribute to its biological activity and physicochemical properties, such as moderate solubility in polar organic solvents .

Properties

IUPAC Name |

3-[(3,4-dichlorophenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO4S/c14-11-5-4-10(7-12(11)15)21(19,20)16-9-3-1-2-8(6-9)13(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPAXFIVLVXWKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorobenzenesulfonamido)benzoic acid typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 3-aminobenzoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization from a suitable solvent, such as ethanol or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques, such as chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamido group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dichlorobenzenesulfonamido)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Substituent Effects: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to hydroxylated analogs (e.g., 3,4-dihydroxybenzoic acid), which improves membrane permeability and target binding . Sulfonamido vs.

Biological Activity :

- The target compound’s anthelmintic activity contrasts with 3-sulfamoylbenzoic acid’s role in carbonic anhydrase inhibition , highlighting how dichlorophenyl substitution redirects therapeutic targets.

- Compound 7’s benzylthio group enables interactions with cysteine residues in phosphatases, a mechanism distinct from sulfonamide-based inhibition .

Synthetic Routes :

- The target compound is synthesized via sulfonylation and hydrolysis , whereas 3-sulfamoylbenzoic acid is derived from chlorosulfonation of benzoic acid precursors .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparisons

Key Observations:

- The dichlorophenyl group in the target compound increases LogP compared to hydroxylated analogs, favoring passive diffusion across biological membranes .

- Stability : The sulfonamido linkage provides hydrolytic stability under acidic conditions, whereas 3,4-dihydroxybenzoic acid is prone to oxidation .

Biological Activity

3-(3,4-Dichlorobenzenesulfonamido)benzoic acid (DBSA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its properties, biological mechanisms, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H10Cl2N2O3S

- Molecular Weight : 335.2 g/mol

- CAS Number : 380432-28-0

The biological activity of DBSA is primarily attributed to its sulfonamide group, which can interact with various biological targets. This interaction can lead to the inhibition of enzymes and modulation of biochemical pathways. Sulfonamides are known for their role in antimicrobial activity by inhibiting bacterial folic acid synthesis, which is crucial for DNA and RNA synthesis.

Antimicrobial Activity

DBSA has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 20 | |

| P. aeruginosa | 18 |

Anti-inflammatory Properties

Studies have suggested that DBSA may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by excessive inflammation. The compound's ability to inhibit pro-inflammatory cytokines has been noted in several in vitro studies.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on human cell lines demonstrated that DBSA significantly reduced the production of TNF-alpha and IL-6, two key pro-inflammatory cytokines. The results indicated a dose-dependent response, suggesting that higher concentrations of DBSA lead to greater inhibition of inflammatory markers.

- Animal Models : In a rodent model of induced inflammation, administration of DBSA resulted in a marked reduction in paw swelling compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

- Toxicity Studies : Toxicological assessments have shown that DBSA has a relatively low toxicity profile when administered at therapeutic doses. In acute toxicity studies involving Sprague-Dawley rats, the LD50 was determined to be greater than 1000 mg/kg, indicating a favorable safety margin for potential therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.